2-Methoxythioanisole

Description

IUPAC Nomenclature and Systematic Identification

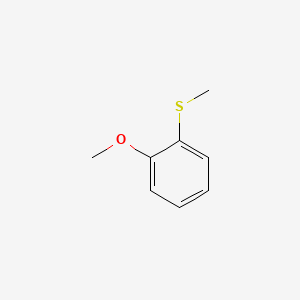

2-Methoxythioanisole, systematically identified as 1-methoxy-2-methylsulfanylbenzene , is a disubstituted aromatic compound featuring a benzene ring with two substituents: a methoxy group (-OCH₃) at the para position relative to a methylthio group (-SCH₃). Its molecular formula is C₈H₁₀OS , with a molecular weight of 154.23 g/mol . The compound is also recognized by alternative names such as o-(methylthio)anisole and This compound , reflecting its ortho-substituted structure.

The IUPAC naming convention prioritizes substituent positions, with numbering starting from the methoxy group to yield the lowest possible locant. This systematic approach ensures clarity in structural identification, particularly when comparing isomeric forms like 4-methoxythioanisole.

Molecular Geometry Optimization via Computational Methods

The molecular geometry of this compound has been extensively studied using density functional theory (DFT) methods, specifically the B3LYP functional with basis sets such as 6-311G(d,p) . These calculations reveal critical bond lengths and angles:

| Bond | Optimized Length (Å) | Method |

|---|---|---|

| C1-S (thioether) | 1.795 | B3LYP/6-311G(d,p) |

| C1-O (methoxy) | 1.375 | B3LYP/6-311G(d,p) |

| C-C (aromatic) | 1.395–1.410 | B3LYP/6-311G(d,p) |

The sulfur atom adopts a tetrahedral geometry, with the methylthio group oriented to minimize steric hindrance. The methoxy group’s lone pairs participate in conjugation with the aromatic ring, influencing bond order and electron density distribution.

Electron Density Distribution Patterns from Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into hyperconjugative interactions and charge redistribution:

| Orbital Interaction | Energy Contribution (kcal/mol) | Significance |

|---|---|---|

| LP(S) → σ*(C-O) | 8.2 | Stabilization via sulfur lone-pair donation |

| LP(O) → σ*(C-S) | 5.7 | Methoxy oxygen participation in conjugation |

| σ(C-S) → σ*(C-O) | 3.1 | Weak through-space interactions |

Mulliken charge distribution highlights:

- Sulfur : Partial positive charge (+0.4 e) due to electron withdrawal by the methyl group.

- Oxygen : Partial negative charge (-0.6 e), reflecting electron donation to the aromatic ring.

The molecular electrostatic potential (MEP) map reveals regions of high electron density at the oxygen and sulfur atoms, indicating potential sites for electrophilic attack.

Properties

IUPAC Name |

1-methoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCUXDIFPTHNTSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30178584 | |

| Record name | Benzene, 1-methoxy-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2388-73-0 | |

| Record name | Benzene, 1-methoxy-2-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002388730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methoxy-2-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30178584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxythioanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis from Thiophenol Derivatives via Alkylation

One of the classical approaches to synthesize thioanisole derivatives, including 2-methoxythioanisole, involves the alkylation of thiophenol or substituted thiophenols with alkyl halides under basic conditions.

General Procedure : Thiophenol is first deprotonated by sodium hydroxide in ethanol, forming the thiolate anion. Subsequently, an alkyl halide (e.g., methyl iodide) is added dropwise, and the mixture is stirred at room temperature for several hours. After work-up and purification, the methylthio-substituted aromatic compound is obtained in high yield (up to 99% for thioanisole).

Application to this compound : For this compound, the starting material would be 2-methoxythiophenol or its equivalent, which upon methylation yields the target compound. However, direct literature examples specifically for this compound via this method are less documented, but the general alkylation approach is applicable.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Thiophenol (or 2-methoxythiophenol), NaOH in EtOH | Formation of thiolate anion |

| 2 | Methyl iodide added dropwise, stirred 5 h at RT | Alkylation to yield methylthioether derivative |

| 3 | Work-up: aqueous quench, extraction, drying, chromatography | Purified this compound (or analog) |

Synthesis via Diazotization and Subsequent Substitution

An alternative classical route to this compound involves the transformation of ortho-aminophenol derivatives:

Diazotization of ortho-Aminophenol-methylether : The amino group is converted into a diazonium salt under acidic conditions.

Substitution Reaction : The diazonium intermediate is then reacted with sulfur sources to introduce the thiol group at the ortho position relative to the methoxy substituent.

Reduction and Methylation : The resulting disulfide intermediates are reduced and methylated to yield this compound.

This multi-step synthesis is useful when direct alkylation is less feasible or when starting from amino precursors.

Synthesis from Sodium Phenoxide and Sulfur

Another reported method involves:

Reaction of Sodium Phenoxide with Sulfur at Elevated Temperature (200 °C) : This reaction yields 2,2'-dihydroxy-diphenyldisulfide.

Reduction and Methylation : Subsequent reduction of the disulfide and methylation steps afford this compound.

This method is notable for using relatively simple starting materials and thermal conditions but requires careful control of reaction parameters.

Direct Alkylation of N,N-Dialkyl Benzamides with Methyl Sulfides (Advanced Method)

Recent research has demonstrated a novel synthetic strategy involving the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, including thioanisole derivatives, promoted by lithium diisopropylamide (LDA) as a base in tetrahydrofuran (THF) solvent.

Mechanism : The reaction proceeds via deprotonation of the methyl sulfide adjacent to the sulfur atom, followed by nucleophilic acyl substitution on the benzamide, producing α-(phenylthio)acetophenone derivatives.

Specifics for this compound : The 2-methoxy substituent causes slightly lower yields compared to 3- and 4-methoxy isomers due to steric and coordination effects, but the reaction still proceeds effectively under optimized conditions.

-

Benzamide (1 equiv), this compound (1.4 equiv), LDA (1.1 equiv)

THF as solvent, 40 °C, 24 hours

Work-up includes aqueous quench and silica gel chromatography

Yields : Good to high yields reported, though slightly less than other methoxy isomers.

| Parameter | Condition/Value |

|---|---|

| Base | Lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 40 °C |

| Reaction Time | 24 hours |

| Molar Ratios | Benzamide: 1.0; Thioanisole: 1.4; LDA: 1.1 |

| Yield for this compound | Slightly lower than 3- and 4-methoxy isomers, generally good |

- Mechanistic Insights : The rate-determining step involves cleavage of the methyl C–H bond of thioanisole. The benzamide plays a critical role in facilitating deprotonation despite the weak acidity of thioanisole methyl protons. The process involves transient lithiation intermediates and enolate formation.

Industrial and Patented Processes for Thioanisole Derivatives

- Patent Method : A patented process for producing thioanisole involves reacting phenyl mercaptan with methyl alcohol or dimethyl ether under specific conditions to yield thioanisole. While this patent focuses on thioanisole itself, analogous approaches may be adapted for methoxy-substituted derivatives like this compound.

Summary Table of Preparation Methods for this compound

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of 2-methoxythiophenol | 2-Methoxythiophenol, methyl iodide | NaOH in EtOH, RT, 5 h | High yield, straightforward | Requires availability of thiophenol |

| Diazotization of ortho-aminophenol | ortho-Aminophenol-methylether | Diazotization, sulfur substitution, reduction, methylation | Useful for amino precursors | Multi-step, complex handling |

| Sodium phenoxide + sulfur | Sodium phenoxide, sulfur | 200 °C, reduction, methylation | Simple reagents | High temperature, multi-step |

| Direct alkylation with benzamides | N,N-Dialkyl benzamide, this compound | LDA, THF, 40 °C, 24 h | Selective, good yields, mechanistic insight | Slightly lower yield for 2-methoxy isomer |

| Patent process | Phenyl mercaptan, methyl alcohol/dimethyl ether | Reaction under patented conditions | Industrial scale potential | Less specific for methoxy derivatives |

Chemical Reactions Analysis

Types of Reactions: 2-Methoxythioanisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert it to the corresponding thiol using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methylthio groups direct incoming electrophiles to specific positions on the benzene ring

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols.

Substitution: Halogenated, nitrated, and sulfonated derivatives

Scientific Research Applications

Organic Synthesis

2-Methoxythioanisole serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through:

- Substitution Reactions : The thioether group can undergo nucleophilic attack, allowing for the introduction of various functional groups.

- Oxidation Reactions : The sulfur atom can be oxidized to form sulfoxides or sulfones, which are valuable intermediates in synthetic chemistry.

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Substitution | Nucleophiles (amines, thiols) | Various substituted thioanisoles |

| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Reduced thioether derivatives |

Biological Studies

In biological research, this compound has been investigated for its potential role in enzyme inhibition and as a probe for biological pathways. Studies indicate that it may interact with specific enzymes involved in metabolic processes.

- Enzyme Inhibition : Research has shown that derivatives of thioanisoles can inhibit enzyme activity, providing insights into metabolic pathways and potential therapeutic targets.

Medicinal Chemistry

The compound is also explored for its medicinal properties. It may serve as a precursor for drug development, particularly in creating compounds with anti-inflammatory or antimicrobial activities.

- Case Study : A study demonstrated that thioether compounds exhibit significant antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals.

Case Studies and Experimental Findings

- Photoassisted Oxidation : Research has demonstrated that this compound can undergo photoinduced oxidation when catalyzed by specific metal complexes. This process yields sulfoxides with moderate enantioselectivity, showcasing its utility in asymmetric synthesis .

- Enzyme Interaction Studies : Investigations into the interaction of this compound with horseradish peroxidase revealed transient-state kinetics that provide insights into its reactivity and potential applications in biochemical assays .

Mechanism of Action

The mechanism of action of 2-Methoxythioanisole involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the oxidation or reduction of sulfur-containing compounds. These reactions can lead to the formation of reactive intermediates that participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Isomers: Ortho, Meta, and Para Substitution

The position of the methoxy and methylthio groups on the benzene ring significantly influences reactivity and physical properties. A comparison of 2-, 3-, and 4-methoxythioanisole isomers is summarized below:

Key Findings :

- The ortho isomer (this compound) exhibits reduced reactivity in substitution reactions compared to the para isomer. For example, in benzoylation reactions, the 2-methoxy derivative yielded slightly lower products than its 4-methoxy counterpart, likely due to steric repulsion or coordination challenges .

- The para isomer (4-Methoxythioanisole) demonstrates optimal reactivity, attributed to minimal steric interference and favorable electronic effects .

Thioanisole vs. Thiophenol Derivatives

Replacing the methylthio (-SCH₃) group with a thiol (-SH) group alters both physical and chemical properties:

Key Findings :

Substituent Effects: Halogenated Thioanisoles

Replacing the methoxy group with halogens (e.g., Cl, Br) modifies electronic and steric profiles:

Key Findings :

- Halogenated analogs (e.g., 2-Bromothioanisole) exhibit higher electrophilicity, enabling diverse cross-coupling applications.

- This compound ’s electron-donating methoxy group enhances nucleophilic aromatic substitution selectivity .

Data Tables

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 2-Methoxythioanisole in academic laboratories?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting 2-methoxythiophenol with methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous acetone. Yields can vary (50–75%) depending on reaction time and catalyst efficiency .

- Key Parameters : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Purify using column chromatography with silica gel and hexane/ethyl acetate gradients.

Q. What safety precautions are critical when handling this compound?

- Safety Protocol :

- Respiratory Protection : Use NIOSH-approved respirators if aerosolization occurs .

- Skin Protection : Wear nitrile gloves and lab coats to prevent dermal exposure; the compound may cause irritation .

- Storage : Store at -20°C in airtight containers to avoid degradation .

Q. How are the physicochemical properties of this compound characterized?

- Analytical Methods :

- Boiling Point/Melting Point : Determine via differential scanning calorimetry (DSC).

- Solubility : Assess in polar (e.g., methanol) and nonpolar solvents (e.g., hexane) using UV-Vis spectroscopy .

- Structural Confirmation : Use nuclear magnetic resonance (NMR; ¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Data Reconciliation Strategy :

- Compare NMR chemical shifts across studies (e.g., δ 3.8 ppm for methoxy protons vs. δ 3.9 ppm in conflicting reports). Verify purity via HPLC and cross-reference with NIST spectral libraries .

- Case Study : A 2025 study found discrepancies in aromatic proton signals due to solvent polarity effects; deuterated chloroform vs. DMSO-d6 caused shifts up to 0.3 ppm .

Q. What experimental design considerations optimize this compound’s yield in novel synthesis routes?

- Design Framework :

- Catalyst Screening : Test palladium catalysts for cross-coupling reactions vs. traditional bases.

- Temperature Gradients : Optimize between 60–100°C to balance reaction rate and side-product formation.

- Statistical Analysis : Use response surface methodology (RSM) to model interactions between variables (e.g., molar ratios, solvent systems) .

Q. How does this compound’s electronic structure influence its reactivity in organometallic reactions?

- Mechanistic Insight :

- The methoxy and thioether groups donate electron density to the aromatic ring, enhancing electrophilic substitution. DFT calculations show a HOMO energy of -6.2 eV, favoring nucleophilic attack at the sulfur atom .

- Application : In Suzuki-Miyaura couplings, the thioanisole moiety acts as a directing group, enabling regioselective C-H functionalization .

Q. What strategies mitigate batch-to-batch variability in this compound used for pharmacological assays?

- Quality Control Measures :

- Purity Standards : Require ≥98% purity (HPLC-UV).

- Stability Testing : Conduct accelerated degradation studies under UV light and humidity (40°C/75% RH) to identify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.